4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1
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Overview
Description
4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 is a compound that belongs to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. Phthalimides are imide derivatives of phthalic anhydrides and are known for their diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 typically involves the reaction of phthalic anhydride with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired phthalimide derivative. The reaction conditions often include the use of solvents such as toluene or xylene and may require heating to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and pressure. The use of catalysts may be employed to enhance the reaction rate and yield. The final product is purified through crystallization or distillation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antihypertensive activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 can be compared with other similar compounds, such as:
Phthalimide: The parent compound of the phthalimide class, known for its use in the synthesis of various derivatives.
N-methylphthalimide: A derivative with a methyl group attached to the nitrogen atom, exhibiting different chemical and biological properties.
4-chloro-1,1,3-trioxo-3,4-dihydro-2H-1: A chlorinated derivative with distinct reactivity and applications
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Properties
Molecular Formula |
C10H8N2O3S |
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Molecular Weight |
236.25 g/mol |
IUPAC Name |
4-methyl-1,1,3-trioxo-1λ6,4-benzothiazine-8-carbonitrile |
InChI |
InChI=1S/C10H8N2O3S/c1-12-8-4-2-3-7(5-11)10(8)16(14,15)6-9(12)13/h2-4H,6H2,1H3 |
InChI Key |
ZMYSKXRMRFPQBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CS(=O)(=O)C2=C(C=CC=C21)C#N |
Origin of Product |
United States |
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